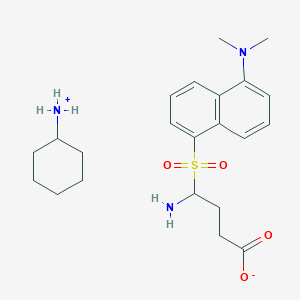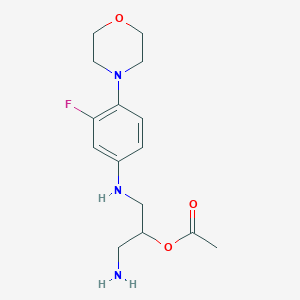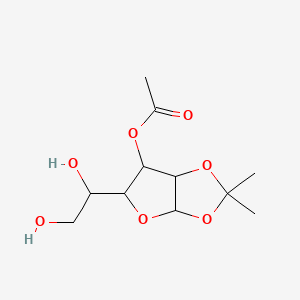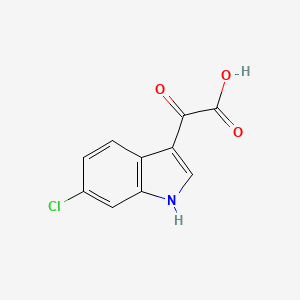
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate is a complex organic compound known for its unique structural properties and applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate typically involves the reaction of cyclohexanamine with 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique fluorescence properties.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonamido group can interact with various biological molecules, leading to changes in their activity and function. These interactions are often mediated by the compound’s ability to form stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)butyl]-3-sulfanylpropanamide: Shares structural similarities but differs in its functional groups and applications.
5-(dimethylamino)-1-naphthalenesulfonic acid (dansyl acid): Another related compound with distinct properties and uses.
Uniqueness
Cyclohexanaminium 4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
76563-43-4 |
|---|---|
Formule moléculaire |
C22H33N3O4S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
4-amino-4-[5-(dimethylamino)naphthalen-1-yl]sulfonylbutanoate;cyclohexylazanium |
InChI |
InChI=1S/C16H20N2O4S.C6H13N/c1-18(2)13-7-3-6-12-11(13)5-4-8-14(12)23(21,22)15(17)9-10-16(19)20;7-6-4-2-1-3-5-6/h3-8,15H,9-10,17H2,1-2H3,(H,19,20);6H,1-5,7H2 |
Clé InChI |
VZPQYPBQEBAVFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C(CCC(=O)[O-])N.C1CCC(CC1)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B12293378.png)

![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)
![[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate](/img/structure/B12293406.png)
![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)

![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)
![2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid](/img/structure/B12293450.png)
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)


![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)
